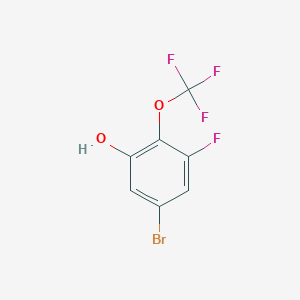

5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol

Descripción general

Descripción

5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3BrF4O2 and a molecular weight of 274.99 g/mol . It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol typically involves halogenation reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations due to its multifunctional aromatic structure. Key reaction types include:

a. Substitution Reactions

-

Halogen displacement : The bromine and fluorine atoms can be replaced by nucleophiles (e.g., hydroxide, amines) under basic or acidic conditions.

-

Electrophilic aromatic substitution : The trifluoromethoxy group (-OCF₃) acts as a strong electron-withdrawing group, directing substituents to specific positions on the aromatic ring.

b. Oxidation/Reduction

-

Phenolic oxidation : The hydroxyl group can be oxidized to form quinones or carbonyl derivatives using oxidizing agents like KMnO₄ or CrO₃.

-

Reduction : Halogens (Br, F) may undergo reductive elimination under conditions involving LiAlH₄ or NaBH₄.

c. Organometallic Reactions

-

Deprotonation and halogenation : As seen in analogous syntheses , reactions with organolithium reagents (e.g., t-BuLi) at cryogenic temperatures (-78°C) enable deprotonation and subsequent halogenation (e.g., iodination with I₂).

Key Reagents and Reaction Conditions

Structural Influences on Reactivity

The trifluoromethoxy group (-OCF₃) enhances:

-

Electron deficiency : Directs electrophiles to meta positions.

-

Metabolic stability : Fluorinated substituents reduce oxidative degradation.

-

Lipophilicity : Aids in membrane permeability, relevant for bioactivity.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol serves as an essential building block for synthesizing more complex organic molecules. Its unique trifluoromethoxy group contributes to the development of novel compounds with enhanced properties.

| Application | Details |

|---|---|

| Building Block | Used in synthesizing various organic molecules. |

| Reaction Types | Participates in substitution, oxidation, and reduction reactions. |

Biology

This compound is significant in biological studies, particularly in enzyme inhibition and protein interactions. Its halogenated structure allows for selective binding to specific enzymes or receptors, which can modulate biochemical pathways.

- Enzyme Inhibition : Research indicates that compounds with trifluoromethyl groups exhibit increased potency in inhibiting enzymes such as reverse transcriptase.

- Protein Interactions : The binding affinity of this compound can influence various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its role as a precursor in drug development is notable, particularly in creating pharmaceuticals that target specific diseases.

- Drug Development : The trifluoromethoxy group enhances pharmacokinetic properties, making it a valuable component in drug design.

- Therapeutic Potential : Ongoing studies assess its efficacy against various pathogens and diseases.

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for various applications:

| Industry Application | Details |

|---|---|

| Specialty Chemicals | Used in the formulation of high-performance materials. |

| Production Processes | Involves large-scale synthesis using advanced chemical engineering techniques. |

Case Studies

- Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against drug-resistant bacteria such as Staphylococcus aureus.

- Pharmacological Research : A study highlighted the enhanced potency of compounds containing the trifluoromethyl group compared to their non-fluorinated counterparts, indicating their potential as effective therapeutic agents.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and the trifluoromethoxy group can influence its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-fluorobenzotrifluoride

- 5-Bromo-3-fluoropicolinonitrile

- 5-Bromo-2-(trifluoromethoxy)phenol

Uniqueness

5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol is unique due to the specific arrangement of its halogen and trifluoromethoxy groups on the phenol ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .

Actividad Biológica

5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₂BrF₄O₂. Its structure features a bromine atom, a fluorine atom, and a trifluoromethoxy group, which contribute to its unique chemical properties. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may lead to the modulation of enzymatic activity or signaling pathways, resulting in various biological effects .

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups often exhibit antimicrobial properties. For instance, studies have shown that related trifluoromethylated phenols possess significant antibacterial and antifungal activities . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anti-inflammatory Effects

Phenolic compounds are frequently investigated for their anti-inflammatory properties. The presence of halogen substituents, such as bromine and fluorine, can enhance the anti-inflammatory activity by modulating the immune response. Although direct studies on this compound are scarce, similar compounds have demonstrated promising results in reducing inflammation markers .

Anticancer Potential

There is growing interest in fluorinated compounds for their anticancer properties. Trifluoromethoxy-substituted phenols have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve the disruption of cell signaling pathways critical for cancer cell proliferation . Further research is needed to elucidate the anticancer potential of this compound.

Case Studies and Research Findings

- In Vitro Studies : A study focusing on structurally similar compounds revealed that trifluoromethoxy-substituted phenols exhibited significant cytotoxicity against various cancer cell lines. This suggests that this compound could potentially share similar properties .

- Mechanistic Insights : Research into the mechanism of action of related compounds indicates that the trifluoromethoxy group may enhance binding affinity to biological targets, increasing potency and selectivity against specific enzymes involved in disease processes .

Comparative Analysis

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKOBFSHPWBBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)OC(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804845-33-7 | |

| Record name | 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.